molecular formula C5H14ClNO B13493561 (2-Methoxyethyl)dimethylamine hydrochloride

(2-Methoxyethyl)dimethylamine hydrochloride

Cat. No.: B13493561
M. Wt: 139.62 g/mol
InChI Key: NCEOFOLFZMWHKA-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)dimethylamine hydrochloride is an organic compound with the molecular formula C5H14ClNO. It is a colorless to pale yellow liquid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is a derivative of dimethylamine, where one of the hydrogen atoms is replaced by a 2-methoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)dimethylamine hydrochloride typically involves the reaction of dimethylamine with 2-methoxyethanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by distillation and subsequent crystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous conditions and controlled temperature is crucial to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)dimethylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: It can be reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to avoid over-oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted amines.

    Oxidation Reactions: The major products are N-oxides.

    Reduction Reactions: The major products are secondary amines.

Scientific Research Applications

(2-Methoxyethyl)dimethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)dimethylamine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a nucleophile, participating in substitution reactions with electrophilic centers. The 2-methoxyethyl group enhances its solubility and reactivity, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.

    2-Methoxyethylamine: An amine with a 2-methoxyethyl group attached to the nitrogen atom.

Uniqueness

(2-Methoxyethyl)dimethylamine hydrochloride is unique due to the presence of both dimethylamine and 2-methoxyethyl functionalities. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

2-methoxy-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-6(2)4-5-7-3;/h4-5H2,1-3H3;1H

InChI Key

NCEOFOLFZMWHKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC.Cl

Origin of Product

United States

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